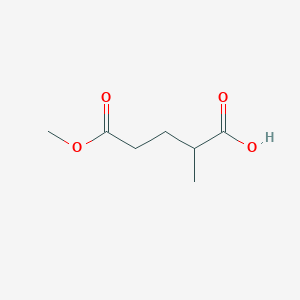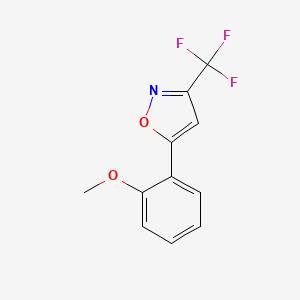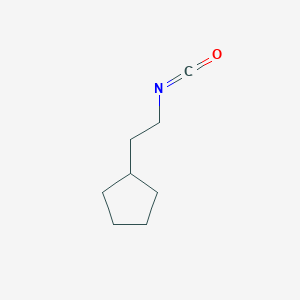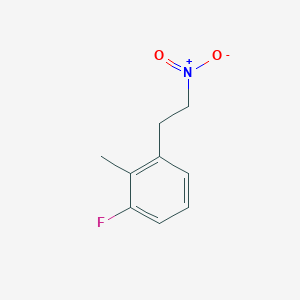![molecular formula C12H17ClN2O B8475201 4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine](/img/structure/B8475201.png)
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine is an organic compound that features a chloro-substituted phenyl ring, an ethoxy linker, and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrophenol and 2-pyrrolidineethanol.
Nucleophilic Substitution: The nitro group of 4-chloro-3-nitrophenol is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The resulting 4-chloro-3-aminophenol undergoes etherification with 2-pyrrolidineethanol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium alkoxides are employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine.
Substitution: Formation of 4-hydroxy-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine or 4-alkoxy-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine.
Aplicaciones Científicas De Investigación
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-(2-morpholin-1-yl-ethoxy)-phenylamine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-Chloro-3-(2-piperidin-1-yl-ethoxy)-phenylamine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H17ClN2O |
|---|---|
Peso molecular |
240.73 g/mol |
Nombre IUPAC |
4-chloro-3-(2-pyrrolidin-1-ylethoxy)aniline |
InChI |
InChI=1S/C12H17ClN2O/c13-11-4-3-10(14)9-12(11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 |
Clave InChI |
PYAVUKVYMWKMQK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2=C(C=CC(=C2)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-3-carboxamide](/img/structure/B8475138.png)



![4-[1-(2-methoxyethyl)-4-piperidinyl]Benzoic acid](/img/structure/B8475152.png)

![5-Aminobenzo[f][1,7]naphthyridine-8-carbaldehyde](/img/structure/B8475180.png)


![Ethanol, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis-](/img/structure/B8475202.png)
![Ethyl 2-(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B8475204.png)

